An In-depth Technical Guide to 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride (CAS Number: 13354-21-7)
An In-depth Technical Guide to 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride (CAS Number: 13354-21-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, a specialized organic compound with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information on its chemical and physical properties. Furthermore, it extrapolates potential synthetic routes and reactivity based on established principles of organic chemistry and the known behavior of analogous fluorene derivatives and sulfonyl chlorides. This guide aims to serve as a foundational resource for researchers interested in the synthesis, functionalization, and potential biological evaluation of novel compounds derived from this versatile scaffold.
Chemical and Physical Properties
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is a polycyclic aromatic compound characterized by a central fluorenone core functionalized with two sulfonyl chloride groups. These reactive moieties make it a valuable intermediate for the synthesis of a variety of derivatives, particularly sulfonamides.
| Property | Value | Source |
| CAS Number | 13354-21-7 | [1] |
| Molecular Formula | C₁₃H₆Cl₂O₅S₂ | [1] |
| Molecular Weight | 377.21 g/mol | [1] |
| IUPAC Name | 9-oxo-9H-fluorene-2,7-disulfonyl dichloride | [1] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 209 - 212 °C | [2] |
| SMILES | O=C1C2=CC(S(Cl)(=O)=O)=CC=C2C3=C1C=C(S(Cl)(=O)=O)C=C3 | [1] |
| InChI Key | ZQLFXNQIQZAHMI-UHFFFAOYSA-N | [1] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride.
Methodologies for Key Synthetic Steps
Step 1: Disulfonation of 9-Fluorenone
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Principle: Electrophilic aromatic substitution. The fluorenone ring is activated towards sulfonation at the 2 and 7 positions.
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Reagents: Fuming sulfuric acid (oleum) or concentrated sulfuric acid.
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General Protocol (Hypothetical):
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To a stirred solution of 9-fluorenone in a suitable solvent (or neat), slowly add fuming sulfuric acid at a controlled temperature (typically 0-25 °C).
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The reaction mixture is then heated to a temperature between 100-150 °C for several hours to drive the disulfonation.
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After cooling, the reaction mixture is carefully poured onto ice to precipitate the disulfonic acid product.
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The solid is collected by filtration, washed with cold water, and dried.
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Step 2: Chlorination of 9-Oxo-9H-fluorene-2,7-disulfonic acid
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Principle: Conversion of sulfonic acids to sulfonyl chlorides.
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Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.
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General Protocol (Hypothetical):
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A mixture of 9-Oxo-9H-fluorene-2,7-disulfonic acid and an excess of thionyl chloride is heated under reflux, often with a catalytic amount of dimethylformamide (DMF).
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The reaction is monitored for the cessation of gas evolution (SO₂ and HCl).
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Excess thionyl chloride is removed by distillation under reduced pressure.
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The crude 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride can be purified by recrystallization from a suitable solvent (e.g., chlorinated hydrocarbons or aromatic solvents).
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Reactivity and Potential Applications in Drug Development
The primary reactivity of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is centered around the two sulfonyl chloride groups. These are excellent electrophiles and readily react with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives.
Synthesis of Disulfonamides
The reaction with primary or secondary amines is a cornerstone of sulfonyl chloride chemistry and a key step in the synthesis of many pharmaceutical compounds.
Caption: General reaction scheme for the synthesis of disulfonamides.
Experimental Protocol (General):
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Dissolve 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
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Cool the solution in an ice bath.
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Slowly add a solution of the desired amine (2.2-2.5 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.2-2.5 equivalents) in the same solvent.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
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The reaction mixture is then typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
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The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
Potential as a Scaffold in Drug Discovery
While there is no direct evidence of the biological activity of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride itself, the fluorenone core is a "privileged structure" in medicinal chemistry. Various fluorene and fluorenone derivatives have been investigated for a range of therapeutic applications, including:
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Anticancer Agents: The planar nature of the fluorenone system allows for potential intercalation with DNA.
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Antimicrobial Agents: Fluorene-based compounds have shown activity against various bacterial and fungal strains.
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Antiviral Agents: Tilorone, a fluorenone derivative, is known for its interferon-inducing and antiviral properties.[3]
The disulfonyl dichloride functionality allows for the facile introduction of diverse side chains through the formation of sulfonamide bonds. This enables the creation of large libraries of compounds for high-throughput screening to identify novel bioactive molecules. The sulfonyl groups can act as hydrogen bond acceptors, potentially enhancing binding to biological targets.
Conclusion
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is a reactive and versatile building block with significant potential for the synthesis of novel compounds for drug discovery and materials science. Although detailed experimental procedures and biological data for this specific compound are scarce, this guide provides a solid foundation for its synthesis and derivatization based on established chemical principles. Further research into the synthesis and biological evaluation of derivatives of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is warranted to fully explore its potential in various scientific fields.

